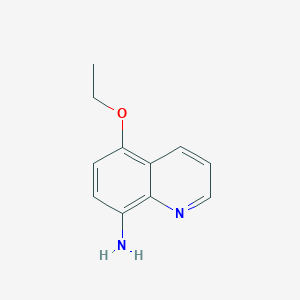

5-Ethoxyquinolin-8-amine

描述

属性

IUPAC Name |

5-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWGSTJBADWOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154275-84-9 | |

| Record name | 5-ethoxyquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethoxyquinolin 8 Amine and Its Analogs

Retrosynthetic Analysis of the 5-Ethoxyquinolin-8-amine Scaffold

A retrosynthetic analysis of this compound simplifies the target molecule into more readily available starting materials. The primary disconnections involve the C-N bond of the amine group at the C-8 position and the C-O bond of the ethoxy group at the C-5 position. This approach suggests a synthetic strategy that begins with the construction of a substituted quinoline (B57606) core, followed by the sequential introduction of the amino and ethoxy functionalities. The quinoline ring itself can be disconnected via the bonds formed during a cyclization reaction, such as the Skraup synthesis, leading back to a substituted aniline (B41778) and a three-carbon unit like glycerol (B35011) or an α,β-unsaturated aldehyde.

Classical Synthetic Routes to 8-Aminoquinolines

The Skraup synthesis is a cornerstone in quinoline chemistry, providing a direct route to the quinoline scaffold. organicreactions.orgpharmaguideline.com This reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.org The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comiipseries.org The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. pharmaguideline.com

For the synthesis of substituted quinolines, appropriately substituted anilines are used as starting materials. pharmaguideline.com Modifications to the classical Skraup reaction have been developed to improve yields and reduce the often-violent nature of the reaction. researchgate.net These modifications can include the use of milder oxidizing agents and alternative sources for the three-carbon chain. researchgate.net For instance, α,β-unsaturated aldehydes or ketones can be used in place of glycerol to obtain quinolines substituted in the hetero ring. organicreactions.org

| Reaction | Reactants | Reagents | Product |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline |

| Modified Skraup | Substituted Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid, Oxidizing Agent | Substituted Quinoline |

The introduction of an amino group at the C-8 position of the quinoline ring is a critical step. Various methods have been developed to achieve this transformation. One approach involves the amination of 8-quinolinesulfonic acid using magnesium amides. researchgate.net This method allows for the conversion of various cyclic and acyclic amines into the corresponding magnesium amides, which then react with the sulfonic acid to produce 8-aminoquinolines. researchgate.net

Another strategy is the direct C-H amination of quinoline N-oxides. Rhodium-catalyzed amination of quinoline N-oxides at the C-8 position using trifluoroacetamide (B147638) as the amino source has been shown to proceed with high regioselectivity at room temperature. rsc.org The resulting N-oxide can then be reduced to afford the 8-aminoquinoline (B160924).

The introduction of an ethoxy group at the C-5 position is typically achieved through an etherification reaction of a 5-hydroxyquinoline (B119867) precursor. A common method is the Williamson ether synthesis, which involves the reaction of the corresponding 5-hydroxyquinoline with an ethylating agent, such as ethyl halide, in the presence of a base like potassium carbonate. researchgate.netmdpi.com

For instance, the synthesis of 8-alkoxyquinolines can be achieved by reacting 8-hydroxyquinoline (B1678124) with an alkyl halide and potassium carbonate in a suitable solvent like acetone, followed by refluxing the mixture. mdpi.com This general procedure can be adapted for the synthesis of this compound by starting with a 5-hydroxy-8-nitroquinoline, performing the etherification, and then reducing the nitro group to an amine.

| Reaction | Starting Material | Reagents | Product |

| Williamson Ether Synthesis | 5-Hydroxyquinoline | Ethyl Halide, K₂CO₃ | 5-Ethoxyquinoline |

Modern Synthetic Approaches to this compound

Modern synthetic chemistry has increasingly focused on the development of more efficient and atom-economical methods, with catalytic C-H activation emerging as a powerful tool. nih.gov These strategies allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials.

In the context of quinoline synthesis, transition metal-catalyzed C-H activation has enabled the direct construction of the quinoline framework from simple anilines and alkynes. organic-chemistry.orgacs.org For example, a cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes, using DMSO as both a solvent and a C1 building block, provides a highly efficient and regioselective route to a broad range of quinolines. organic-chemistry.orgacs.org

Furthermore, C-H activation can be employed for the direct functionalization of the quinoline ring. The remote C-O coupling of quinoline amides at the C-5 position has been achieved using a copper catalyst, offering an alternative pathway to functionalized 5-hydroxyquinoline derivatives. rsc.org Similarly, nickel/silver co-catalyzed C-H amination at the C-5 position of 8-aminoquinolines with azodicarboxylates has been reported to proceed efficiently at room temperature. rsc.org These modern approaches hold significant promise for the streamlined and sustainable synthesis of complex quinoline derivatives like this compound.

| Method | Catalyst System | Reactants | Key Feature |

| Co(III)-Catalyzed Cyclization | Cp*Co(CO)I₂, AgNTf₂, K₂S₂O₈ | Anilines, Alkynes | Direct synthesis of quinoline core from simple precursors. organic-chemistry.orgacs.org |

| Cu(II)-Catalyzed C-O Coupling | Copper Catalyst | Quinoline Amides, Carboxylic Acids | Remote C-O bond formation at the C-5 position. rsc.org |

| Ni/Ag Co-catalyzed C-H Amination | Nickel/Silver Catalysts | 8-Aminoquinolines, Azodicarboxylates | Direct amination at the C-5 position under mild conditions. rsc.org |

Transition Metal-Mediated Couplings for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinoline core, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for C-N bond formation. This method is effective for coupling amines with aryl halides under milder conditions and often results in higher yields compared to other methods. ias.ac.in For instance, the synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives has been achieved through this reaction, which can then be reduced to the corresponding 8-hydroxyquinolines. ias.ac.in The choice of the palladium catalyst and ligand is crucial and often needs to be optimized based on the specific substrates. ias.ac.inscienceopen.com The reaction is also utilized for producing various quinolinequinone derivatives with good yields. scienceopen.comresearchgate.net

The Suzuki-Miyaura cross-coupling is another palladium-catalyzed reaction, primarily used for forming C-C bonds by coupling an organoboron compound with a halide. nih.govnih.gov This reaction has been successfully used to synthesize arylated quinolines. For example, 2-alkynyl-4-arylquinolines can be prepared in a two-step process involving a regioselective alkynylation at the C-2 position of 2,4-dichloroquinoline, followed by a Suzuki coupling at the C-4 position. beilstein-journals.org A one-pot process for synthesizing 8-arylquinolines has also been developed, which involves the borylation of quinoline-8-yl halides followed by a Suzuki-Miyaura coupling. acs.org

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is another key transition metal-catalyzed reaction. researchgate.netrsc.org This reaction has been employed in a copper-free, one-pot synthesis of 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters from 2-chloroquinoline-3-carboxylate esters, propargyl alcohol, and a secondary amine. nih.gov A carbonylative Sonogashira/cyclization sequence, using molybdenum hexacarbonyl as a solid CO source, provides a pathway to functionalized 4-quinolones. acs.org

Interactive Data Table: Transition Metal-Mediated Couplings for Quinoline Derivatives

| Reaction | Catalyst/Reagents | Key Bond Formed | Example Application | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand (e.g., Johnphos) | C-N | Synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinolines | ias.ac.in |

| Suzuki-Miyaura Coupling | Palladium catalyst, Organoboron compound | C-C | Synthesis of 2-alkynyl-4-arylquinolines | beilstein-journals.org |

| Sonogashira Coupling | Palladium catalyst, Copper (optional), Terminal alkyne | C-C (sp-sp2) | Synthesis of 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters | nih.gov |

Multi-Component Reactions for Quinoline Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like quinoline derivatives in a single step from multiple starting materials. researchgate.netrsc.org

Several named reactions fall under this category. The Doebner-von Miller reaction involves the reaction of anilines with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgukzn.ac.za This reaction is a modification of the Skraup synthesis and can be catalyzed by acids. wikipedia.orgslideshare.net The Combes quinoline synthesis utilizes the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure. wikipedia.orgquimicaorganica.org The Pfitzinger reaction and the Friedländer annulation are other examples of classical methods for quinoline synthesis. bohrium.comnih.gov

Modern advancements in MCRs have focused on improving efficiency and sustainability. For instance, microwave-assisted MCRs have been developed for the rapid synthesis of various fused quinoline derivatives, significantly reducing reaction times and solvent consumption. lew.roacs.org

Interactive Data Table: Multi-Component Reactions for Quinoline Synthesis

| Reaction Name | Key Reactants | General Product | Reference |

|---|---|---|---|

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinolines | wikipedia.orgukzn.ac.za |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Substituted quinolines | wikipedia.orgquimicaorganica.org |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinolines/Quinolines | researchgate.net |

| Friedländer Annulation | 2-Aminoaryl aldehyde or ketone, Compound with a methylene (B1212753) group alpha to a carbonyl | Substituted quinolines | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinolines aims to reduce the environmental impact by using safer solvents, reducing energy consumption, and minimizing waste. ijpsjournal.comresearchgate.net

Microwave-assisted synthesis has emerged as a significant green technique, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov It has been successfully applied to various quinoline syntheses, including MCRs and the synthesis of polyheterocyclic-fused quinoline-2-thiones in water. lew.roacs.orgrsc.org

Ultrasound-assisted synthesis is another energy-efficient method that can accelerate reactions and improve yields. rsc.orgresearchgate.nettandfonline.com This technique has been used for the synthesis of hybrid quinoline-imidazole derivatives and other quinoline compounds, often under mild conditions. rsc.orgrsc.orgarabjchem.org

The use of green solvents , such as water or ionic liquids, and the development of catalyst-free or nanocatalyst-based methods are also key areas of green quinoline synthesis. nih.govijpsjournal.comresearchgate.netrsc.org For example, an electrochemical Friedländer reaction has been developed that uses electricity as a clean reagent, operates in aqueous conditions, and utilizes recyclable electrodes. rsc.org

Interactive Data Table: Green Chemistry Approaches in Quinoline Synthesis

| Green Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Synthesis of pyrano[3,2-c]quinoline-3-carboxylates | rsc.org |

| Ultrasound-Assisted Synthesis | Accelerated reactions, mild conditions | Synthesis of hybrid quinoline-imidazole derivatives | rsc.orgrsc.org |

| Electrochemical Synthesis | Uses electricity as a clean reagent, aqueous media | Electrochemical Friedländer reaction for quinolines | rsc.org |

| Use of Green Solvents/Catalysts | Water, ionic liquids, nanocatalysts | Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media | researchgate.net |

Purification and Isolation Techniques for this compound

The purification of quinoline derivatives is essential to obtain compounds of high purity for further applications. A variety of chromatographic and non-chromatographic techniques are employed.

Chromatography is a cornerstone of purification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of hydroxyquinolines. nih.gov A key consideration for separating chelating agents like 8-hydroxyquinoline is the use of a metal-free system to avoid interference. nih.govHigh-speed counter-current chromatography (HSCCC) has been effectively used for the purification of components of quinoline yellow, demonstrating its utility for separating complex mixtures. nih.govwikidata.orgCentrifugal partition chromatography (CPC) is another liquid-liquid chromatography technique that has been successfully applied to the preparative separation of 2-alkylquinolines. ird.fr For routine purification, flash chromatography is often employed. ias.ac.in

Crystallization is a common and effective method for purifying solid quinoline derivatives. The process often involves dissolving the crude product in a suitable solvent and allowing crystals to form upon cooling or evaporation of the solvent.

Other techniques include distillation , particularly vacuum distillation for liquid quinolines, and the formation of salts, such as picrates or hydrochlorides, which can be purified by crystallization and then converted back to the free base. lookchem.com

Advanced Spectroscopic and Analytical Characterization of 5 Ethoxyquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 5-Ethoxyquinolin-8-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assign all proton and carbon signals unambiguously.

Due to the absence of published experimental spectra for this compound, the following sections are based on predicted data derived from analyses of closely related analogues, such as 5-methoxyquinolin-8-amine (B1363270) and 8-aminoquinoline (B160924). These predictions are grounded in established principles of NMR spectroscopy and known substituent chemical shift effects.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would display signals corresponding to the aromatic protons on the quinoline (B57606) ring system, the protons of the ethoxy group, and the protons of the amine group.

The aromatic region is expected to be complex due to the substituted quinoline core. The protons H-2, H-3, and H-4 on the pyridine (B92270) ring will exhibit characteristic doublet of doublets or triplet patterns, typical for this spin system. The protons H-6 and H-7 on the benzene (B151609) ring will appear as doublets, showing coupling to each other. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the methyl (-CH₃) protons, which will appear as a triplet. The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.75 | dd | J = 4.2, 1.5 |

| H-3 | 7.40 | dd | J = 8.4, 4.2 |

| H-4 | 8.45 | dd | J = 8.4, 1.5 |

| H-6 | 6.80 | d | J = 8.0 |

| H-7 | 7.30 | d | J = 8.0 |

| -OCH₂CH₃ | 4.15 | q | J = 7.0 |

| -OCH₂CH₃ | 1.50 | t | J = 7.0 |

Note: These are predicted values. Actual experimental values may vary.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148.0 |

| C-3 | 121.5 |

| C-4 | 134.0 |

| C-4a | 128.5 |

| C-5 | 149.5 |

| C-6 | 105.0 |

| C-7 | 129.0 |

| C-8 | 138.0 |

| C-8a | 136.0 |

| -OCH₂CH₃ | 64.0 |

Note: These are predicted values. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-6 and H-7. magritek.com A clear correlation between the methylene and methyl protons of the ethoxy group would also be prominent. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~4.15 ppm would show a cross-peak with the carbon signal at ~64.0 ppm, confirming the assignment of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). sdsu.edumagritek.com HMBC is instrumental in connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. magritek.com For instance, the methyl protons (~1.50 ppm) of the ethoxy group would show a correlation to the C-5 carbon (~149.5 ppm), confirming the position of the ethoxy substituent. Similarly, the H-7 proton would show a correlation to the C-5 and C-8a carbons, helping to piece together the quinoline ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, as atoms have specific mass defects. The molecular formula of this compound is C₁₁H₁₂N₂O. HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the calculated theoretical mass.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |

An experimental HRMS measurement yielding a mass very close to these calculated values would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. researchgate.net This technique provides detailed structural information by revealing how a molecule breaks apart. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through characteristic pathways for quinolines, ethers, and aromatic amines.

A plausible fragmentation pathway could involve:

Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, followed by the loss of carbon monoxide (CO).

Loss of ethene (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement.

Cleavage of the C-N bond of the amine group.

Ring fragmentation of the quinoline system.

Analysis of the m/z values of these fragment ions helps to confirm the presence and location of the ethoxy and amino functional groups on the quinoline scaffold.

Predicted MS/MS Fragmentation Data for [C₁₁H₁₂N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 189.10 | 161.07 | C₂H₄ (Ethene) |

| 189.10 | 160.06 | C₂H₅• (Ethyl radical) |

| 161.07 | 133.06 | CO (Carbon Monoxide) |

| 189.10 | 145.07 | C₂H₄O (Acetaldehyde) |

Note: These are predicted fragmentation pathways. Actual fragmentation can be complex and dependent on instrument conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While no specific spectra for this compound are readily available in the public domain, a detailed analysis can be extrapolated from the well-characterized spectra of its parent compound, 8-aminoquinoline, and by considering the additional vibrational modes introduced by the ethoxy group.

The IR spectrum of 8-aminoquinoline exhibits characteristic bands corresponding to the N-H stretching vibrations of the primary amine group, typically appearing in the region of 3400-3200 cm⁻¹. These bands are often broad due to hydrogen bonding. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the amino group is typically found in the 1350-1250 cm⁻¹ range.

For this compound, the presence of the ethoxy group introduces additional characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-O-C bond in the ethoxy group are expected to produce strong absorption bands in the 1260-1000 cm⁻¹ region. The C-H stretching vibrations of the ethyl group (CH₃ and CH₂) will appear in the 2980-2850 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. In general, vibrations that cause a significant change in polarizability are strong in the Raman spectrum, while those that lead to a large change in dipole moment are strong in the IR spectrum. For this compound, the symmetric vibrations of the quinoline ring system are expected to be particularly prominent in the Raman spectrum.

A comparative analysis of the IR and Raman spectra of this compound and its derivatives can provide valuable insights into the electronic effects of different substituents on the quinoline ring and their influence on the vibrational frequencies of the various functional groups.

Table 1: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretching | 3400-3200 (broad) | 3400-3200 (weak) |

| Aromatic (C-H) | Stretching | 3100-3000 | 3100-3000 (strong) |

| Ethyl (C-H) | Stretching | 2980-2850 | 2980-2850 (strong) |

| Quinoline Ring (C=C, C=N) | Stretching | 1600-1400 (multiple bands) | 1600-1400 (strong, sharp bands) |

| Amine (C-N) | Stretching | 1350-1250 | 1350-1250 (variable) |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 | ~1250 (weak) |

| Ether (C-O-C) | Symmetric Stretching | ~1050 | ~1050 (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, insights into its solid-state structure can be gleaned from studies on 8-aminoquinoline and its derivatives.

The determination of the crystal structure of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the nature and extent of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physicochemical properties of the solid material, including its melting point, solubility, and stability. Furthermore, for any derivatives of this compound, X-ray crystallography can elucidate the conformational preferences and the influence of different substituents on the molecular geometry and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives, as well as for assessing the purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode for the separation of quinoline derivatives.

A typical HPLC method for the analysis of 8-aminoquinoline derivatives would employ a C18 or C8 stationary phase. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with a range of polarities. Detection is commonly performed using a UV-Vis detector, as the quinoline ring system exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Table 2: Typical HPLC Parameters for the Analysis of 8-Aminoquinoline Derivatives

| Parameter | Typical Conditions |

| Stationary Phase | C18 (e.g., ODS), Phenyl-silica researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., at 254 nm or a wavelength of maximum absorbance) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

UPLC methods for the analysis of aminoquinoline derivatives would be analogous to HPLC methods but with proportionally adjusted flow rates and gradient profiles to take advantage of the smaller particle size. researchgate.net The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities or degradation products from the main compound. The coupling of UPLC with mass spectrometry (UPLC-MS) provides an even more powerful analytical tool, allowing for the simultaneous separation and mass identification of the components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of the polar primary amine group, this compound itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the amine group into a less polar and more volatile moiety.

A common derivatization technique for primary amines is silylation, where the active hydrogens of the amine group are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. The resulting silylated derivative of this compound would be significantly more volatile and amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with a spectral library or by interpretation of the fragmentation pathways. GC-MS is a highly sensitive and specific technique that is well-suited for the identification of trace-level impurities and byproducts in samples of this compound.

Computational and Theoretical Investigations of 5 Ethoxyquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. scispace.comajol.infosemanticscholar.org These methods allow for the detailed analysis of conformational possibilities, electronic orbital distributions, and reactivity patterns.

| Parameter | Optimized Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Point Group | C1 |

Note: The values in this table are representative and would be determined through specific DFT calculations for 5-Ethoxyquinolin-8-amine.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. scispace.comajol.infoirjweb.comwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scispace.comajol.infoirjweb.comwuxibiology.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scispace.comirjweb.com For this compound, the distribution of HOMO and LUMO densities across the quinoline (B57606) ring, the ethoxy group, and the amine substituent would reveal the most probable sites for electrophilic and nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other chemical species.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 5.5 |

Note: These energy ranges are typical for similar aromatic amines and would be precisely calculated for this compound using methods like DFT.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. nih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, such as around the nitrogen and oxygen atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. For this compound, the MEP surface would highlight the electronegative nitrogen of the quinoline ring and the oxygen of the ethoxy group as potential sites for hydrogen bonding and other electrostatic interactions.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

In molecular docking simulations, the this compound molecule is treated as a ligand that is placed into the binding site of a target protein. The simulation then explores various possible binding poses of the ligand within the protein's active site. The output of this process is a detailed profile of the potential intermolecular interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the amine and ethoxy groups, as well as the aromatic quinoline ring, would be key features for forming specific interactions with a target protein. Identifying these interactions is crucial for understanding the molecular basis of the ligand's potential biological activity.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bond Donor | Amine group (-NH2) |

| Hydrogen Bond Acceptor | Quinoline Nitrogen, Ethoxy Oxygen (-O-) |

| Hydrophobic Interactions | Quinoline ring, Ethyl group |

| Pi-Pi Stacking | Quinoline ring |

A key outcome of molecular docking is the calculation of a docking score, which estimates the binding affinity between the ligand and the protein. nih.gov This score is typically expressed in units of energy (e.g., kcal/mol), with a more negative value indicating a more favorable and stable binding interaction. nih.gov The docking score is calculated by a scoring function that takes into account the various intermolecular interactions and the conformational energy of the ligand. By comparing the docking scores of different ligands or different binding poses of the same ligand, researchers can predict which molecules are most likely to be potent binders to the target protein. For this compound, a favorable docking score against a specific therapeutic target would suggest its potential as a lead compound for further development.

| Parameter | Description | Typical Value Range |

| Docking Score | An estimation of the binding free energy. | -5 to -10 kcal/mol for promising ligands |

| Binding Affinity (Ki) | The inhibition constant, calculated from the docking score. | Varies depending on the target |

Note: The actual docking score and binding affinity are highly dependent on the specific protein target being investigated.

Identification of Key Interacting Residues and Binding Pockets

Molecular docking simulations are a cornerstone of computational drug design, providing insights into the binding orientation and affinity of a ligand within the active site of a target protein. In the case of this compound, docking studies would be performed against a relevant biological target, such as a specific kinase or enzyme implicated in a disease pathway, to identify the key amino acid residues that form stabilizing interactions with the ligand.

These interactions are crucial for the molecule's biological activity. The quinoline core of this compound can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The nitrogen atom in the quinoline ring and the amine group at the 8-position can act as hydrogen bond acceptors and donors, respectively, forming hydrogen bonds with polar amino acid residues such as serine, threonine, and glutamine. Furthermore, the ethoxy group at the 5-position can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine within the binding pocket.

A hypothetical representation of the key interacting residues and the nature of their interactions with this compound within a protein's binding pocket is presented in Table 1.

Table 1: Key Interacting Residues and Binding Interactions of this compound (Hypothetical)

| Interacting Residue | Interaction Type |

|---|---|

| Phenylalanine (Phe) | π-π Stacking |

| Tyrosine (Tyr) | Hydrogen Bond (with amine group) |

| Serine (Ser) | Hydrogen Bond (with quinoline nitrogen) |

| Leucine (Leu) | Hydrophobic Interaction (with ethoxy group) |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation of the this compound-protein complex, solvated in a water box, would be conducted for a duration of nanoseconds to observe the conformational changes and assess the stability of the binding. nih.gov

In Silico ADMET Prediction for Drug-Likeness Evaluation

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction models offer a rapid and cost-effective means to evaluate the drug-likeness of a molecule like this compound before extensive experimental testing. gjpb.deresearchgate.net

Absorption, Distribution, Metabolism, Excretion (ADME) Parameters

A variety of computational tools and web servers are available to predict the ADME properties of a compound based on its chemical structure. These predictions are guided by established principles such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a drug candidate.

For this compound, key predicted ADME parameters would include its aqueous solubility, intestinal absorption, plasma protein binding, and ability to cross the blood-brain barrier. A summary of hypothetical predicted ADME properties for this compound is presented in Table 2.

Table 2: Predicted ADME Properties of this compound (Hypothetical)

| ADME Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight ( g/mol ) | 188.23 | Compliant with Lipinski's Rule (<500) |

| LogP (Octanol/Water Partition Coefficient) | 2.5 | Optimal for cell permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption (%) | > 90% | Good oral absorption |

| Plasma Protein Binding (%) | Moderate | Favorable for distribution |

Toxicity Prediction Models

Computational models are also utilized to predict potential toxicities associated with a compound. These models are built upon large datasets of known toxic compounds and can predict various toxicity endpoints, such as mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity. For this compound, in silico toxicity predictions would be crucial in identifying any potential liabilities early in the drug discovery process.

A hypothetical summary of toxicity predictions for this compound is provided in Table 3.

Table 3: Predicted Toxicity Profile of this compound (Hypothetical)

| Toxicity Endpoint | Predicted Result |

|---|---|

| Ames Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogenic |

| Hepatotoxicity | Low risk |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

The computational insights gained from docking, molecular dynamics, and ADMET predictions for this compound can be leveraged in both structure-based drug design (SBDD) and ligand-based drug design (LBDD) strategies to develop more potent and selective analogs.

In an SBDD approach, the three-dimensional structure of the target protein in complex with this compound would guide the design of new derivatives. For example, if the binding pocket has an unoccupied hydrophobic region adjacent to the ethoxy group, this group could be extended or modified to better fill that pocket and enhance binding affinity. Similarly, if a specific hydrogen bond is identified as being critical for activity, modifications to the amine or quinoline core could be made to strengthen this interaction.

In the absence of a known protein structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies become valuable. nih.gov A pharmacophore model can be developed based on the key chemical features of this compound and other known active compounds. nih.gov This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used to screen virtual libraries for new compounds with similar features and potential biological activity. A QSAR study would aim to correlate the physicochemical properties of a series of this compound analogs with their biological activity, leading to predictive models that can guide the synthesis of more potent compounds.

Pharmacological and Biological Evaluation of 5 Ethoxyquinolin 8 Amine and Its Analogs

Antimicrobial Activities

While the primary focus of 8-aminoquinoline (B160924) research has been on antimalarial applications, derivatives of this class have also been investigated for broader antimicrobial properties.

Analogs of 5-Ethoxyquinolin-8-amine, particularly those based on the 8-hydroxyquinoline (B1678124) structure, have demonstrated notable antibacterial activity. Studies have shown that these compounds can be effective against Gram-positive bacteria like Staphylococcus aureus. For instance, fibrous materials containing 5-amino-8-hydroxyquinoline and its metal complexes exhibited strong efficacy against S. aureus. nih.gov Similarly, other 8-hydroxyquinoline derivatives have shown inhibitory potential against methicillin-resistant S. aureus (MRSA). researchgate.net

The activity of these compounds extends to mycobacteria. A series of derivatives based on the 8-hydroxyquinoline moiety were investigated as potential antimycobacterial agents, with several compounds appearing more effective than standard drugs like isoniazid and ciprofloxacin against strains such as Mycobacterium tuberculosis and Mycobacterium abscessus. nih.govresearchgate.net Specifically, 5,7-dichloro-8-hydroxy-2-methylquinoline showed high inhibitory potential with a Minimum Inhibitory Concentration (MIC) of 0.1 µM against M. tuberculosis. researchgate.net

Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 µM | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 µM | researchgate.net |

| 5-amino-8-hydroxyquinoline materials | Staphylococcus aureus | Good efficacy | nih.gov |

The antifungal potential of quinoline (B57606) derivatives has been recognized, particularly against opportunistic pathogens like Candida albicans. Research on 8-hydroxyquinoline-5-sulfonamides, close structural relatives, has shown them to be promising antifungal candidates for treating candidiasis. nih.gov Studies using materials embedded with 5-amino-8-hydroxyquinoline also reported good antifungal efficacy against C. albicans. nih.gov While these findings support the potential of the quinoline core, specific antifungal data for this compound against Candida albicans, Fusarium oxysporum (referred to as C. oxysporum in the prompt), and Penicillium chrysogenum is not detailed in the available research.

The mechanisms underlying the antimicrobial activity of quinoline derivatives are diverse. One proposed mechanism for 8-hydroxyquinoline analogs against fungal pathogens is the disruption of the cell wall. nih.gov For antibacterial action, a primary target for the broader class of quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are critical for DNA replication, repair, and recombination. Quinolones stabilize the complex between these enzymes and DNA, leading to lethal double-strand breaks. nih.gov

While this mechanism is well-established for fluoroquinolones, it is considered a potential mode of action for other quinoline-based antibacterial agents. wikipedia.org Another identified mechanism for certain 5-amino-4-quinolones is the selective disruption of bacterial membranes. nih.gov However, the precise antimicrobial mechanism of action for this compound has not been definitively elucidated.

Antiparasitic Activities

The most extensively studied biological activity of 8-aminoquinolines is their efficacy against Plasmodium parasites, the causative agents of malaria.

The 8-aminoquinoline drug primaquine (B1584692) is a key therapeutic for malaria, and extensive research has focused on creating analogs with improved efficacy and safety. wikipedia.org The introduction of alkoxy or aryloxy substituents at the 5-position of the 8-aminoquinoline ring has been shown to confer impressive blood-stage schizontocidal activity. nih.govasm.orgasm.org

A study evaluating a series of 5-substituted primaquine derivatives demonstrated that these analogs were significantly more potent than the parent compound, primaquine, against various clones of Plasmodium falciparum. nih.govasm.orgasm.org Six of the thirteen 5-alkoxy and 5-aralkoxy analogs tested had average 50% inhibitory concentrations (IC50) between 50 and 100 nM, making them an order of magnitude more potent than primaquine. nih.govasm.orgasm.org However, these analogs were generally an order of magnitude less potent than the 4-aminoquinoline drug, chloroquine (B1663885), against sensitive strains. nih.govasm.orgasm.org Notably, these 5-substituted compounds did not show cross-resistance with chloroquine or mefloquine. nih.govasm.org

Structure-activity relationship studies indicate that the length of the alkoxy chain at the C-5 position influences antimalarial potency, though not always in a predictable manner. asm.org For instance, the removal of a single methylene (B1212753) group in a C-5 O-alkyl bridge was shown to decrease activity tenfold in one case. asm.org Research on 5-aryl-8-aminoquinoline derivatives also found them to be as potent or more potent than primaquine against P. falciparum growth. nih.gov While these studies provide strong evidence for the activity of the 5-alkoxy-8-aminoquinoline class, specific efficacy data for this compound against the rodent malaria parasite Plasmodium berghei was not extensively detailed in the reviewed literature, although this model is commonly used for in vivo testing. nih.govscispace.com

**Table 2: In Vitro Antimalarial Activity of 5-Alkoxy/Aralkoxy-8-Aminoquinoline Analogs Against *P. falciparum***

| Compound Code | 5-Position Substituent | Average IC50 (nM) Across Seven P. falciparum Clones | Reference |

|---|---|---|---|

| WR 249420 | 4-Cl-benzyloxy | 77 | nih.gov |

| WR 251855 | Benzyloxy | 99 | nih.gov |

| WR 266848 | 4-CF3-phenylpropoxy | 80 | nih.gov |

| WR 268499 | 4-Cl-phenylpropoxy | 63 | nih.gov |

| WR 268658 | Phenylpropoxy | 82 | nih.gov |

| WR 242511 | Hexyloxy | 93 | nih.gov |

| Primaquine | Methoxy (B1213986) (at C6) | >1000 | nih.gov |

| Chloroquine | (Reference) | ~10-20 (sensitive strains) | nih.gov |

A primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of hemozoin formation. mdpi.com During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert pigment called hemozoin. The synthetic equivalent of hemozoin is β-hematin. mdpi.com Drugs like chloroquine bind to heme and prevent its crystallization, leading to a buildup of the toxic heme and parasite death. mdpi.com

Research has shown that 8-aminoquinolines active against blood-stage malaria can also function through this mechanism. nih.govasm.org In a study of 5-alkoxy and 5-aralkoxy-8-aminoquinoline analogs, eight of the thirteen compounds tested inhibited β-hematin polymerization more efficiently than chloroquine. nih.govasm.org This indicates that, unlike the parent compound primaquine which is a poor inhibitor, these 5-substituted analogs effectively target the heme detoxification pathway. nih.gov There was a modest correlation observed between the inhibition of parasite growth and the inhibition of hematin polymerization for this series of compounds. nih.gov

Table 3: Inhibition of β-Hematin Formation by 5-Alkoxy/Aralkoxy-8-Aminoquinoline Analogs

| Compound Code | IC50 for β-Hematin Inhibition (µM) | Reference |

|---|---|---|

| WR 249420 | 17 | nih.gov |

| WR 251855 | 22 | nih.gov |

| WR 266848 | 19 | nih.gov |

| WR 268499 | 19 | nih.gov |

| WR 268658 | 20 | nih.gov |

| WR 242511 | 18 | nih.gov |

| Primaquine | >100 | nih.gov |

| Chloroquine | 25 | nih.gov |

Antileishmanial Efficacy Against Leishmania donovani Promastigotes

Research into extended side chain analogs of 8-aminoquinolines has demonstrated potent antileishmanial activities in vitro against L. donovani promastigotes. These analogs exhibited significant inhibitory effects, with IC50 values ranging from 1.6 to 32 μg/mL and IC90 values from 4 to 40 μg/mL researchgate.net. This suggests that modifications to the side chain at the 8-amino position can significantly influence the antileishmanial potency. The general activity of the 8-aminoquinoline core against Leishmania species provides a strong rationale for investigating the specific efficacy of this compound.

Table 1: Antileishmanial Activity of 8-Aminoquinoline Analogs against L. donovani Promastigotes

| Compound Type | IC50 (μg/mL) | IC90 (μg/mL) | Reference |

|---|---|---|---|

| Extended side chain 8-aminoquinoline analogs | 1.6 - 32 | 4 - 40 | researchgate.net |

Anticancer and Cytotoxic Activities

The anticancer potential of quinoline derivatives has been an active area of research. While direct studies on this compound are scarce, investigations into its analogs provide insights into the potential cytotoxic effects against various cancer cell lines.

Studies on structurally related compounds have shown cytotoxic activity. For instance, 5-amino-8-hydroxyquinoline, a related compound, demonstrated a significant decrease in the viability of HeLa cancer cells nih.gov. Furthermore, an 8-aminoquinoline-naphthyl copper complex inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 2.54 ± 0.69 μM and 3.31 ± 0.06 μM, respectively whiterose.ac.uknih.gov. While these are not direct analogs, these findings suggest that the quinoline scaffold can be a basis for developing cytotoxic agents. Extended side chain analogues of 8-aminoquinolines were reported to be free of cytotoxic effects at the highest tested concentration of 23.8 μg/mL in a panel of six cell lines researchgate.net.

Table 2: In Vitro Cytotoxicity of 8-Aminoquinoline Analogs

| Compound/Analog | Cell Line | Activity | Reference |

|---|---|---|---|

| 5-amino-8-hydroxyquinoline | HeLa | Significant decrease in cell viability | nih.gov |

| 8-aminoquinoline-naphthyl copper complex | MCF-7 | IC50: 2.54 ± 0.69 μM | whiterose.ac.uknih.gov |

| 8-aminoquinoline-naphthyl copper complex | MDA-MB-231 | IC50: 3.31 ± 0.06 μM | whiterose.ac.uknih.gov |

| Extended side chain 8-aminoquinoline analogs | Various (6 cell lines) | No cytotoxicity up to 23.8 μg/mL | researchgate.net |

The mechanism of action for the anticancer effects of quinoline derivatives often involves the induction of apoptosis and cell cycle arrest. An 8-aminoquinoline-naphthyl copper complex has been shown to induce apoptotic cell death in breast cancer cells, as indicated by nuclear fragmentation, annexin V binding, and increased caspase-3/7 activity whiterose.ac.uknih.gov. This complex also led to the loss of mitochondrial membrane potential and an increase in caspase-9 activity, suggesting the involvement of the intrinsic apoptotic pathway whiterose.ac.uk. Furthermore, increased expression of the p21 protein was observed, indicating cell cycle arrest whiterose.ac.uk.

The quinoline scaffold is a key component of several approved kinase inhibitors. For instance, neratinib, a potent irreversible inhibitor of epidermal growth factor receptor (EGFR), HER2, and HER4, contains a quinoline core soton.ac.uk. Similarly, dacomitinib, another quinoline-based compound, is a single-digit nanomolar inhibitor of GAK soton.ac.uk. While the specific kinase inhibition profile of this compound has not been reported, the prevalence of the quinoline moiety in known kinase inhibitors suggests that it could be a valuable starting point for designing new inhibitors.

Anti-inflammatory and Immunomodulatory Effects

Some 8-aminoquinoline derivatives have demonstrated anti-inflammatory properties. Although direct evidence for this compound is lacking, a study on 8-(tosylamino)quinoline showed that it inhibits macrophage-mediated inflammation by suppressing the NF-κB signaling pathway. This analog exhibited strong activities in suppressing the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in LPS-activated macrophages, with IC50 values ranging from 1-5 μmol/L.

Central Nervous System (CNS) Activities

The potential for 8-aminoquinoline derivatives to exert effects on the central nervous system has been explored. A study on 5-phenoxy 8-aminoquinoline analogs revealed their ability to inhibit monoamine oxidases (MAO-A and MAO-B) nih.gov. These analogs were found to be several folds more potent inhibitors of both MAO-A and MAO-B compared to the parent drug, primaquine, with a selectivity for MAO-B. For example, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine inhibited MAO-B with an IC50 value of 150 nM, which was 626-fold more potent than primaquine nih.gov. These findings suggest that 5-alkoxy-8-aminoquinolines have the potential to be developed as selective MAO inhibitors for CNS-related disorders.

Table 3: MAO Inhibition by 5-Phenoxy-8-Aminoquinoline Analogs

| Compound | Target | IC50 (nM) | Potency vs. Primaquine | Reference |

|---|---|---|---|---|

| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | 150 | 626-fold more potent | nih.gov |

Anticonvulsant Properties

Several studies have highlighted the anticonvulsant potential of quinoline derivatives, particularly those with substitutions at the 8-position. A series of 8-substituted quinolines were synthesized and evaluated for their anticonvulsant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet) jst.go.jpresearchgate.net. In this study, compounds with a 2-hydroxypropyloxyquinoline moiety at the 8-position displayed excellent anticonvulsant activities jst.go.jpresearchgate.net.

Of particular relevance is a study on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives, which are structurally similar to this compound. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test and their neurotoxicity was assessed by the rotarod test nih.gov. The results indicated that the nature of the alkoxy group at the 8-position significantly influenced the anticonvulsant activity nih.gov. For example, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline was identified as the most active compound with an ED₅₀ of 8.80 mg/kg and a protective index of 20.0 nih.gov. This suggests that the presence of an alkoxy group, such as the ethoxy group in this compound, at the 8-position (or a similar position) could be favorable for anticonvulsant activity.

Table 1: Anticonvulsant Activity of 8-Alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline Analogs

| Compound | R (Alkoxy Group) | MES ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | PI (TD₅₀/ED₅₀) |

| 4a | Methoxy | 23.41 | 114.82 | 4.9 |

| 4b | Ethoxy | 20.15 | 105.79 | 5.2 |

| 4c | Propoxy | 16.83 | 98.65 | 5.9 |

| 4d | Butoxy | 14.27 | 120.33 | 8.4 |

| 4e | Pentoxy | 12.05 | 135.21 | 11.2 |

| 4f | Hexyloxy | 10.19 | 154.67 | 15.2 |

| 4g | Octoxy | 8.80 | 176.03 | 20.0 |

| Carbamazepine | - | 10.51 | 75.32 | 7.2 |

Source: Adapted from research on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease nih.gov. The quinoline scaffold has been explored for its potential as an acetylcholinesterase inhibitor.

While direct studies on this compound are not available, research on related structures provides insights. For example, in silico analysis of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] jst.go.jpnaphthyridine-3-carboxylate, a compound with a related heterocyclic system, predicted successful docking in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE nih.gov. Subsequent synthesis and biological testing confirmed this compound as a potent and selective AChE inhibitor nih.gov.

Furthermore, the structure-activity relationships of 4-amino and 8-aminoquinolines have been discussed in the context of their various biological activities, suggesting that the position of the amino group is crucial youtube.comyoutube.com. Molecular modeling studies on other inhibitor classes have been used to understand the interactions with key amino acid residues in the AChE binding pocket scienceopen.com. Such computational approaches could be valuable in predicting the potential of this compound as an AChE inhibitor.

Antioxidant Properties

The 8-aminoquinoline scaffold has been associated with antioxidant activity. A study focused on novel 8-amino-quinoline derivatives combined with natural antioxidant acids, such as ferulic, caffeic, and lipoic acids, demonstrated their potential as ROS-scavenging and copper-chelating agents mdpi.com. The newly synthesized molecules were shown to retain the scavenging properties of the parent antioxidant compounds mdpi.com.

In particular, the caffeic acid derivatives of 8-aminoquinoline showed the best antiradical activity in a DPPH assay, highlighting the importance of the catecholic portion for the antioxidant potential mdpi.com. This suggests that the 8-aminoquinoline core can serve as a valuable scaffold for developing new antioxidant agents. The presence of the ethoxy group at the 5-position in this compound could modulate its electronic properties and, consequently, its antioxidant capacity, a hypothesis that warrants experimental validation.

Investigation of Enzyme Inhibition and Receptor Binding

The quinoline nucleus is a versatile scaffold that can interact with a wide range of biological targets, including various enzymes and receptors.

Assays for Specific Enzyme Targets

Beyond acetylcholinesterase, quinoline derivatives have been investigated as inhibitors of other enzymes. For instance, certain 8-aminoquinolines have been shown to inhibit hematin polymerization, a crucial process for the survival of the malaria parasite Plasmodium falciparum mdpi.com. Although the primary application is in antimalarial research, this demonstrates the potential of the 8-aminoquinoline structure to interact with specific enzyme targets.

The structure-activity relationships of 8-hydroxyquinoline derivatives have been explored for their inhibitory activity against various enzymes, including matrix metalloproteinases nih.gov. The specific enzyme inhibition profile of this compound remains to be determined through targeted screening against a panel of relevant enzymes.

Receptor Binding Studies and Selectivity Profiling

The interaction of quinoline-based compounds with various receptors has been documented. For example, the anticonvulsant effects of some 8-substituted quinoline derivatives are suggested to be correlated with their beta-blocking properties, indicating an interaction with adrenergic receptors jst.go.jp.

The diverse biological activities reported for quinoline and 8-aminoquinoline derivatives suggest that these compounds may interact with multiple receptor types. A comprehensive understanding of the receptor binding profile of this compound would require extensive screening against a panel of receptors to determine its affinity and selectivity. Such studies are crucial for identifying its primary mechanism of action and potential therapeutic applications.

Structure Activity Relationship Sar Studies of 5 Ethoxyquinolin 8 Amine Derivatives

Impact of Substituents at the C-5 Position on Biological Activity

The C-5 position of the 8-aminoquinoline (B160924) nucleus is a critical site for chemical modification, significantly impacting both the potency and metabolic stability of the derivatives. Research has consistently shown that introducing substituents at this position can modulate the biological activity and, in many cases, mitigate toxicity associated with the 8-aminoquinoline pharmacophore. who.intresearchgate.net

Alkoxy and aryloxy groups at the C-5 position have been found to confer impressive schizonticidal (antimalarial) activity. asm.org Studies on a series of 5-alkoxy-4-methyl-8-aminoquinolines demonstrated that longer alkoxy chains, such as pentyloxy (OC₅H₁₁) and octyloxy (OC₈H₁₇), led to high in vitro and in vivo antimalarial efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov This suggests that the lipophilicity and size of the C-5 substituent play a vital role in the compound's ability to interact with its biological target.

In a similar vein, the electronic properties of substituents at the C-5 position are crucial. A SAR study of 5-aryl-8-aminoquinolines revealed that electron-donating groups, such as methoxy (B1213986) or methyl, on the C-5 aryl ring resulted in superior antimalarial activity compared to derivatives bearing electron-withdrawing groups. researchgate.net This indicates that increased electron density at the C-5 position may be favorable for the biological action of these compounds. The introduction of phenoxy, phenylthio, or anilino groups at this position has also been explored as a strategy to reduce toxicity while retaining activity. who.intnih.gov

Conversely, some substitutions can lead to complex activity-toxicity profiles. For instance, a 4-methyl-5-fluoro-primaquine analogue exhibited very high antimalarial activity but was also accompanied by significant toxicity, highlighting the delicate balance required when modifying the quinoline (B57606) core. who.int In the realm of oncology, compounds with a methyl group at the C-5 position of the quinoline ring have shown more potent activity against cancer cells than their C-6 substituted counterparts. biointerfaceresearch.com

| Analog Series | C-5 Substituent (R) | General Observation on Activity | Reference |

|---|---|---|---|

| 5-Alkoxy-4-methyl-8-aminoquinolines | -O(CH₂)₄CH₃ (Pentyloxy) | High in vitro & in vivo activity | nih.gov |

| 5-Alkoxy-4-methyl-8-aminoquinolines | -O(CH₂)₇CH₃ (Octyloxy) | High in vitro & in vivo activity | nih.gov |

| 5-Aryl-8-aminoquinolines | -Ph-OCH₃ (p-methoxyphenyl) | Higher activity (electron-donating) | researchgate.net |

| 5-Aryl-8-aminoquinolines | -Ph-CF₃ (p-trifluoromethylphenyl) | Lower activity (electron-withdrawing) | researchgate.net |

| 5-Substituted Primaquine (B1584692) Analogs | -F (Fluoro) | Very high activity, but also high toxicity | who.int |

Role of the Amine Moiety at the C-8 Position on Biological Activity

The amine group at the C-8 position is the defining feature of this class of compounds and is indispensable for their biological activity. It serves as the anchor for an alkylamino side chain, the structure of which is a primary determinant of potency and pharmacological function. wikipedia.orgnih.gov

For antimalarial 8-aminoquinolines like primaquine, the side chain typically contains a terminal primary amine. This primary amine is crucial; blocking it, for example, through acylation, leads to a significant loss of efficacy, even though such a modification can protect the molecule from metabolic degradation by enzymes like monoamine oxidases (MAO). mdpi.com The length and branching of the alkyl linker between the C-8 nitrogen and the terminal amine are also critical. Optimal antimalarial activity is often achieved when the two nitrogen atoms are separated by a chain of four to six carbon atoms. blogspot.com

Influence of Modifications to the Quinoline Ring System on Biological Activity

While the C-5 and C-8 positions are primary sites for modification, alterations at other positions of the bicyclic quinoline system also have a profound effect on biological activity. As a general rule for primaquine-like antimalarials, additional substitutions on the quinoline nucleus tend to diminish activity. blogspot.com However, strategic modifications can lead to improved analogs.

C-2 Position: Introducing bulky alkyl groups, such as a tert-butyl group, at the C-2 position has been shown to produce analogs with potent antimalarial activity, potentially by sterically hindering metabolic attack on the quinoline ring. nih.gov

C-4 Position: A methyl group at the C-4 position is often found in potent 5-substituted-8-aminoquinoline derivatives, suggesting it contributes favorably to the interaction with the biological target. nih.gov

C-6 Position: The 6-methoxy group, a feature of the archetypal antimalarial primaquine, is considered important for optimal activity but is not absolutely essential. who.int Its replacement with an ethoxy group has been reported to reduce antimalarial activity, indicating a high degree of specificity for the methoxy substituent at this position. slideshare.net

C-7 Position: The introduction of substituents at the C-7 position generally leads to a loss of biological activity. who.int

Bioisosteric replacement, where the quinoline ring is substituted with another bicyclic system, has been explored but often results in reduced potency. Replacing the quinoline nucleus with naphthalene (B1677914) or acridine (B1665455) moieties, for example, typically leads to a significant decrease in antimalarial activity, underscoring the importance of the nitrogen atom and the specific electronic and steric properties of the quinoline ring system. who.int

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of 8-aminoquinoline derivatives, particularly for those, like primaquine, that possess a chiral center in the C-8 side chain. researchgate.net Such compounds are often synthesized and administered as racemic mixtures, containing equal amounts of two enantiomers. However, these enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles. mdpi.com

Studies on the individual enantiomers of primaquine have revealed that they are metabolized differently and possess distinct activity and safety profiles. researchgate.net It has been suggested that the (+)-(R)-enantiomer may have a better safety margin than the racemate or the (-)-(S)-enantiomer. researchgate.net This enantioselectivity is attributed to the specific three-dimensional arrangement of the side chain, which influences how the molecule interacts with its biological targets, such as enzymes or receptors, as well as metabolic enzymes like MAO and cytochrome P450s. mdpi.comnih.gov

The conformation of the molecule, influenced by its stereochemistry, can affect target binding. For a series of 5-substituted 8-aminoquinolines, a correlation was found between a specific dihedral angle—a measure of the molecule's 3D shape—and antimalarial potency, suggesting that a particular spatial orientation is required for optimal activity. asm.org These findings underscore the importance of stereochemistry in the design of new 8-aminoquinoline derivatives and suggest that the development of enantiomerically pure compounds could lead to agents with improved therapeutic indices.

Design and Synthesis of Analogs with Enhanced Potency and Selectivity

The design and synthesis of novel 5-ethoxyquinolin-8-amine analogs are guided by the SAR principles established from decades of research. A primary goal is to enhance potency against target organisms, including drug-resistant strains, while improving metabolic stability and reducing off-target toxicity. nih.gov

A key synthetic strategy involves the late-stage functionalization of the C-5 position. This can be achieved through methods like the Suzuki coupling reaction on a 5-bromo-8-nitroquinoline (B175898) intermediate, which allows for the introduction of various aryl groups. Subsequent reduction of the C-8 nitro group to an amine provides the final 8-aminoquinoline scaffold. researchgate.net More recent methods employ photocatalysis for the regioselective introduction of functional groups, such as difluoroalkyl moieties, at the C-5 position. researchgate.net

Another prevalent design strategy is the creation of hybrid molecules or conjugates. Linking the 8-aminoquinoline core to other biologically active molecules, amino acids, or peptides is a technique used to modulate the compound's properties. nih.gov For example, amino acid conjugates of 8-quinolinamines have been synthesized and evaluated as broad-spectrum anti-infectives. nih.gov This approach can improve target selectivity and alter the pharmacokinetic profile of the parent drug.

The 8-amino group itself can be utilized as a directing group in synthesis, enabling C-H functionalization at other positions on the quinoline ring. acs.orgnih.gov This powerful technique allows for the precise and efficient construction of a diverse library of analogs for biological screening, facilitating the discovery of new leads with enhanced potency and selectivity.

| Design Strategy | Rationale | Example Synthetic Approach | Reference |

|---|---|---|---|

| C-5 Substitution | Improve metabolic stability and reduce toxicity | Suzuki coupling on 5-bromo-8-nitroquinoline | researchgate.net |

| Hybridization/Conjugation | Enhance potency and selectivity; improve pharmacokinetics | Coupling with amino acids or peptides | nih.gov |

| C-2 Substitution | Increase metabolic stability via steric hindrance | Introduction of bulky alkyl groups | nih.gov |

| Enantioselective Synthesis | Isolate the more active and less toxic enantiomer | Chiral resolution or asymmetric synthesis | researchgate.net |

Potential Therapeutic Applications and Future Directions

Emerging Therapeutic Targets for Quinoline (B57606) Derivatives

The versatility of the quinoline ring allows for its derivatives to interact with a wide range of biological targets, making them promising candidates for treating various complex diseases. Research has identified several key molecular targets and pathways where quinoline compounds show significant activity.

In oncology, quinoline derivatives have been developed to target numerous components of cancer cell proliferation and survival. ijpsjournal.comnih.gov These include enzymes critical for DNA replication and repair, signaling proteins that drive tumor growth, and structural components of the cell. nih.gov One major area of focus is the inhibition of protein kinases, which are crucial for the aberrant signaling pathways that characterize many cancers. researchgate.netnih.gov Additionally, quinoline-based compounds have been shown to interfere with epigenetic mechanisms, which regulate gene expression without altering the DNA sequence itself. researchgate.netnih.govuniroma1.itresearchgate.net This includes the inhibition of enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which are often dysregulated in cancer. nih.govnih.govuniroma1.itresearchgate.net

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, quinoline derivatives are being investigated for their neuroprotective potential. nih.govbohrium.comdntb.gov.uanih.govresearchgate.net Key targets in this area include enzymes involved in neurotransmitter metabolism and oxidative stress pathways. nih.govbohrium.comdntb.gov.uanih.gov By inhibiting enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), these compounds can help restore neurotransmitter balance and protect neurons from damage. nih.govbohrium.comdntb.gov.uanih.gov

| Therapeutic Area | Molecular Target Class | Specific Examples | Potential Indication |

|---|---|---|---|

| Oncology | Protein Kinases | EGFR, VEGFR-2, Abl, Src researchgate.netrsc.org | Various Cancers (Lung, Breast, Colon) |

| DNA-Interacting Enzymes | Topoisomerases I & II nih.gov | Solid and Hematological Tumors | |

| Epigenetic Modulators | HDACs, DNMTs, G9a nih.govresearchgate.netnih.govuniroma1.it | Hematological Malignancies, Solid Tumors | |

| Cytoskeletal Proteins | Tubulin Polymerization nih.govrsc.org | Various Cancers | |

| Neurodegeneration | Neurotransmitter Enzymes | Acetylcholinesterase (AChE), MAO-B nih.govbohrium.comdntb.gov.uanih.gov | Alzheimer's Disease, Parkinson's Disease |

| Metabolic Enzymes | Catechol-O-methyltransferase (COMT) nih.govbohrium.comdntb.gov.uanih.gov | Parkinson's Disease |

Combination Therapies Involving 5-Ethoxyquinolin-8-amine Analogs

The complexity of diseases like cancer often necessitates therapeutic approaches that target multiple pathways simultaneously. Combination therapy, the use of two or more drugs, is a cornerstone of modern oncology and is being explored for other diseases as well. The rationale behind this strategy is to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of each agent. rsc.org

While specific studies on combination therapies involving this compound analogs are not yet prevalent, the broader class of quinoline derivatives has shown significant promise in this area. For instance, quinoline-chalcone hybrids have been investigated for their synergistic anticancer effects when combined with established chemotherapeutics like doxorubicin. rsc.org The combination of quinolines with chloroquine (B1663885) has also been reported as a potent apoptosis-inducing strategy against breast cancer cells.